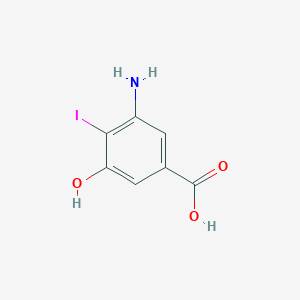

3-Amino-5-hydroxy-4-iodobenzoic acid

Description

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

3-amino-5-hydroxy-4-iodobenzoic acid |

InChI |

InChI=1S/C7H6INO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12) |

InChI Key |

WANPGXBWJLPWTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Nitro-5-Hydroxybenzoic Acid

The synthesis begins with the nitration of 5-hydroxybenzoic acid. Using cerium ammonium nitrate (CAN) in acetonitrile, nitration occurs predominantly at the position para to the hydroxy group (position 5 in this case, though adjustments may direct to position 3).

Reaction conditions :

Iodination at Position 4

Electrophilic iodination of 3-nitro-5-hydroxybenzoic acid is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The nitro group directs iodination to position 4 (meta to nitro, ortho to hydroxy).

Optimized parameters :

-

3-Nitro-5-hydroxybenzoic acid (1 equiv), ICl (1.2 equiv), FeCl₃ (0.1 equiv) in glacial acetic acid.

-

Reaction at 50°C for 6 hours yields 3-nitro-5-hydroxy-4-iodobenzoic acid (∼45% yield).

Reduction of Nitro to Amino Group

Catalytic hydrogenation using Pd/C under hydrogen pressure (0.5–1.5 MPa) selectively reduces the nitro group to an amino group without affecting the iodo substituent.

Procedure :

-

3-Nitro-5-hydroxy-4-iodobenzoic acid (0.1638 mol) dissolved in water.

-

pH adjusted to 5.4–5.6 with 30% NaOH.

-

Pd/C (5% loading) added, followed by hydrogenation at 95–100°C for 4–6 hours.

-

Post-reduction acidification with HCl yields 3-amino-5-hydroxy-4-iodobenzoic acid hydrochloride (95% purity, 95.3% yield).

Route 2: Direct Iodination of 3-Amino-5-Hydroxybenzoic Acid

Preparation of 3-Amino-5-Hydroxybenzoic Acid

3,5-Dihydroxybenzoic acid reacts with ammonia under acidic conditions to form 3-amino-5-hydroxybenzoic acid via intermediate amidation and hydrolysis.

Key steps :

Protection and Iodination

To prevent unwanted side reactions, the amino and hydroxy groups are protected before iodination:

-

Amino protection : Acetylation with acetic anhydride yields 3-acetamido-5-hydroxybenzoic acid.

-

Hydroxy protection : Methylation with methyl iodide/K₂CO₃ forms 3-acetamido-5-methoxybenzoic acid.

-

Iodination : Directed by the acetamido group, iodination at position 4 is performed using NIS and BF₃·Et₂O in dichloromethane (60% yield).

-

Deprotection : Sequential hydrolysis with NaOH (removes acetyl) and BBr₃ (demethylates hydroxy) yields the target compound (overall 40% yield).

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-hydroxy-4-iodobenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The presence of the iodine atom may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The compound’s structural uniqueness lies in its ortho-amino and para-hydroxy groups relative to the iodine substituent. Key comparisons include:

*Calculated based on atomic masses (C:12.01, H:1.01, I:126.90, N:14.01, O:16.00).

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in this compound enhances hydrophilicity compared to non-hydroxylated analogs like 3-amino-5-iodobenzoic acid. This may improve aqueous solubility, critical for pharmaceutical applications.

- Acidity: The carboxyl (-COOH) and hydroxyl (-OH) groups contribute to acidic properties. The pKa of the carboxyl group in benzoic acid derivatives typically ranges from 4.2–4.5, while phenolic -OH groups have pKa ~10.

- Thermal Stability: Iodo-substituted aromatics generally exhibit higher melting points due to increased molecular weight and halogen-induced intermolecular forces. For example, 4-iodoaniline (CAS 540-37-4) melts at 61–63°C , suggesting that this compound may have a melting point above 100°C.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-5-hydroxy-4-iodobenzoic acid, and how do substituent positions influence reactivity?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For iodination, direct electrophilic substitution on the benzoic acid scaffold is common, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. The amino and hydroxy groups direct iodination to specific positions (para/ortho to substituents). For example, the hydroxy group at position 5 enhances electron density at position 4, favoring iodination there. Purification often involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

- Key Considerations : Competing substitution pathways (e.g., nitro group reduction to amino) require controlled reaction conditions. Monitor regioselectivity via TLC and confirm with H NMR (e.g., aromatic proton splitting patterns) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., deshielded aromatic protons adjacent to iodine). IR spectroscopy identifies carboxylic acid (1700–1720 cm), amino (3300–3500 cm), and hydroxy (broad ~3200 cm) groups.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular packing and hydrogen-bonding networks. The iodine atom’s strong X-ray scattering improves resolution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] ion for the deprotonated carboxylic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms.

Purity Analysis : Perform HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities.

Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs. For example, a melting point range of 200–208°C may indicate multiple crystalline phases .

Recrystallization Optimization : Test solvents (e.g., DMSO/water vs. ethanol) to isolate dominant polymorphs .

Q. How does the iodine atom in this compound facilitate its use in radiolabeling and tracking biological interactions?

- Methodological Answer : The iodine-125/131 isotopes enable radiolabeling for:

- Protein-Ligand Binding Studies : Incubate the compound with target proteins (e.g., enzymes), followed by gamma-counting or autoradiography to quantify binding affinity.

- Metabolic Pathway Tracing : Administer radiolabeled compound in cell cultures, then extract metabolites for radio-TLC analysis.

- Challenges : Ensure isotopic purity via HPLC and address potential radiolysis by storing samples in shielded, cold environments .

Q. What advanced computational methods predict the reactivity of this compound in enzymatic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole drives halogen bonding with enzyme active sites.

- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., cytochrome P450) using AMBER or GROMACS. Key parameters include solvation free energy and hydrogen-bonding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.